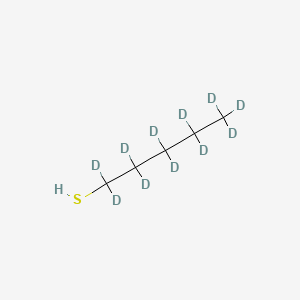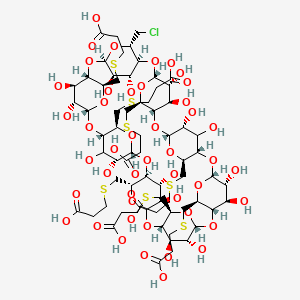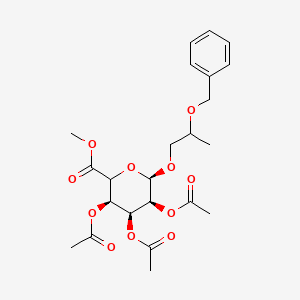
2-(Phenylmethoxy)-1-propanol Beta-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phenylmethoxy)-1-propanol Beta-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate involves multiple steps, including the protection of hydroxyl groups, glycosylation, and esterification. The reaction conditions typically require the use of protective groups such as acetyl groups to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound is generally carried out in specialized laboratories equipped with advanced chemical synthesis equipment. The process involves strict control of reaction conditions, including temperature, pH, and the use of high-purity reagents to ensure the quality and yield of the final product .
化学反应分析
Types of Reactions
2-(Phenylmethoxy)-1-propanol Beta-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Hydroxide ions, alkoxide ions.
Electrophiles: Halogens, sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
科学研究应用
2-(Phenylmethoxy)-1-propanol Beta-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in the study of enzyme kinetics and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a biochemical marker in diagnostic tests.
作用机制
The mechanism of action of 2-(Phenylmethoxy)-1-propanol Beta-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The pathways involved include signal transduction, metabolic regulation, and gene expression .
相似化合物的比较
Similar Compounds
- Propylene Glycol Beta-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate
- β-D-Glucopyranosiduronic Acid Propyl Methyl Ester, 2,3,4-Triacetate
- β-D-Glucopyranosiduronic Acid, 2-phenylpropyl, methyl ester, triacetate
Uniqueness
2-(Phenylmethoxy)-1-propanol Beta-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate is unique due to its specific molecular structure, which allows it to interact with a distinct set of molecular targets. This uniqueness makes it valuable in various research applications, particularly in the study of complex biochemical processes .
属性
分子式 |
C23H30O11 |
|---|---|
分子量 |
482.5 g/mol |
IUPAC 名称 |
methyl (3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(2-phenylmethoxypropoxy)oxane-2-carboxylate |
InChI |
InChI=1S/C23H30O11/c1-13(29-12-17-9-7-6-8-10-17)11-30-23-21(33-16(4)26)19(32-15(3)25)18(31-14(2)24)20(34-23)22(27)28-5/h6-10,13,18-21,23H,11-12H2,1-5H3/t13?,18-,19+,20?,21+,23-/m1/s1 |
InChI 键 |
SOXTVVYMFOGBJM-SCDGDKCVSA-N |
手性 SMILES |
CC(CO[C@H]1[C@H]([C@H]([C@H](C(O1)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C)OCC2=CC=CC=C2 |
规范 SMILES |
CC(COC1C(C(C(C(O1)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C)OCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


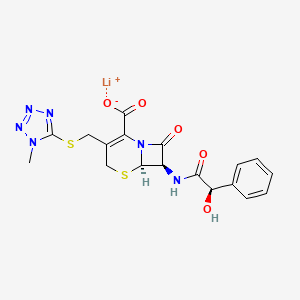

![2-Hydroxy-5-[2-[4-[(methylamino)sulfonyl]phenyl]diazenyl]benzoic Acid](/img/structure/B13843400.png)
![(1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-12-[(E)-1-[(1R,3R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-3-methoxycyclohexyl]prop-1-en-2-yl]-1,14,16-trihydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10-trione](/img/structure/B13843415.png)
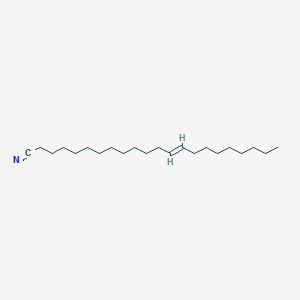
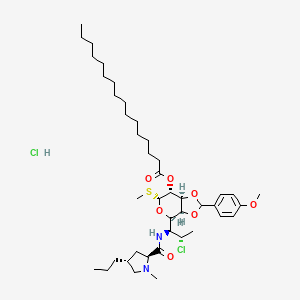
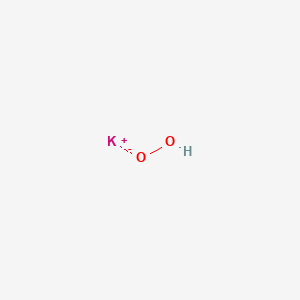
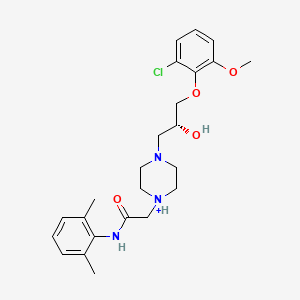
![2-sec-Butyl-4-[(Piperazinyl-1-yl)-phenyl]-1,2,4-triazol-3-one Dihydrochloride](/img/structure/B13843425.png)
![Tert-butyl 1-benzyl-6-(2-ethoxy-2-oxoethyl)-2,3,4a,8a-tetrahydropyrido[2,3-b]pyrazine-4-carboxylate](/img/structure/B13843434.png)
